4-Benzyl-1-pyridin-2-ylmethyl-pyridinium
Description
Properties
Molecular Formula |
C18H17BrN2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-benzyl-1-(pyridin-2-ylmethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H17N2.BrH/c1-2-6-16(7-3-1)14-17-9-12-20(13-10-17)15-18-8-4-5-11-19-18;/h1-13H,14-15H2;1H/q+1;/p-1 |
InChI Key |
POGLNERNYLACKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=CC=N3.[Br-] |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Information
- Molecular Formula : C₁₈H₁₇BrN₂
- Molecular Weight : 341.2 g/mol
- CAS Number : 1039631-55-4
This compound is characterized by a pyridinium core functionalized with benzyl and pyridin-2-ylmethyl groups.
Key Preparation Strategies
Pyridinium Salt Formation
One common method for synthesizing pyridinium salts involves the reaction of pyridine derivatives with alkyl halides under basic or neutral conditions. For 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium , the following steps are typical:
- Starting Materials : Pyridin-2-ylmethylamine and benzyl bromide.
- Reaction Conditions :
- Solvent: Acetonitrile or ethanol.
- Temperature: Reflux conditions (~80–100°C).
- Catalyst: Sodium hydroxide or potassium carbonate.
- Mechanism :
Reductive Amination
An alternative approach utilizes reductive amination of cyanohydrins:
Functional Group Manipulation
A more specific method involves functionalizing pyridine derivatives:
- Intermediate Formation :
- Benzylation of pyridine-N-oxide using acetic anhydride and dimethylformamide.
- Heating under reflux conditions ensures complete reaction.
- Purification :
Optimized Reaction Conditions
Table 1: Reaction Parameters for Synthesis
| Method | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Pyridinium Salt | Acetonitrile | 80–100 | NaOH/K₂CO₃ | ~70–85 |
| Reductive Amination | Methanol | 40–50 | Sodium cyanoborohydride | ~60–75 |
| Functional Group Manipulation | DMF | Reflux | Acetic anhydride | ~80 |
Challenges in Synthesis
Several challenges are associated with the preparation of this compound:
- Regioselectivity : Ensuring selective quaternization at the desired position without side reactions.
- Purity : Achieving high purity often requires repeated recrystallization or chromatographic techniques.
- Yield Optimization : Reaction conditions such as temperature and solvent choice significantly impact yields.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-pyridin-2-ylmethyl-pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticholinesterase Activity
One of the prominent applications of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives is their role as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Recent studies have shown that certain derivatives exhibit significant inhibitory activity against both enzymes, making them potential candidates for treating Alzheimer's disease. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range, indicating potent activity against AChE and BuChE .
1.2 Antimicrobial Properties
4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds range from 1 to 16 µg/mL, showcasing their potential as antimicrobial agents .
1.3 Anticancer Activity
In addition to their antimicrobial effects, derivatives of this compound have been investigated for anticancer properties. Some studies report that certain modifications of the pyridinium structure demonstrate significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their therapeutic potential .
Material Science
2.1 Ionic Liquids and Catalysts
The unique properties of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium make it suitable for use as ionic liquids and catalysts in organic synthesis. Ionic liquids derived from this compound have been utilized in various chemical reactions due to their low volatility and ability to dissolve a wide range of organic and inorganic materials. These properties facilitate reactions such as Friedel-Crafts acylation and alkylation, enhancing yields and selectivity .
2.2 Supramolecular Chemistry
The compound's ability to form supramolecular structures has been explored in creating metal-organic frameworks (MOFs). These frameworks can host small molecules and have applications in gas storage, separation processes, and catalysis. The incorporation of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium into MOFs can enhance their stability and functionality .
Case Studies
3.1 Case Study: Alzheimer’s Disease Inhibitors
A study conducted on a series of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives demonstrated their efficacy as dual AChE/BuChE inhibitors. The most active compound showed an IC50 value of 5.90 μM against AChE, confirming its potential as a therapeutic agent for Alzheimer's disease .
3.2 Case Study: Antimicrobial Activity Evaluation
In another study, the antimicrobial efficacy of synthesized pyridinium salts was assessed against multiple bacterial strains. The results indicated that several derivatives displayed potent antibacterial activity with MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyridinium Derivatives
- 1-Benzyl-4-methylpyridinium chloride: Shares the benzyl substitution but lacks the pyridin-2-ylmethyl group. This compound exhibits lower solubility in non-polar solvents due to reduced steric bulk compared to 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium .
- 1-(Pyridin-2-ylmethyl)pyridinium bromide : Contains the pyridin-2-ylmethyl group but lacks the benzyl substituent. Its electronic properties differ due to the absence of aromatic benzyl conjugation .
Heterocyclic Compounds with Dual Pyridine Moieties
- The neutral pyridine ring and tertiary amine contrast with the cationic pyridinium core, leading to differences in redox behavior and solubility .
Patent-Based Analogues ()
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: A fused pyridine-pyrimidinone system with a benzodioxole substituent.
Physicochemical Properties
| Property | 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium | 1-Benzyl-4-methylpyridinium chloride | (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one |
|---|---|---|---|
| Molecular Weight | ~327.4 g/mol | ~219.7 g/mol | ~337.4 g/mol |
| Charge | +1 | +1 | Neutral |
| Solubility | High in polar solvents (e.g., water) | Moderate in water | Low in water, soluble in DMSO |
| Melting Point | Not reported | 180–185°C | 120–125°C (varies by substituent) |
Biological Activity
4-Benzyl-1-pyridin-2-ylmethyl-pyridinium is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium typically involves the alkylation of pyridine derivatives with benzyl halides. The structural characteristics of this compound include a pyridinium core, which is known for its ability to interact with various biological targets due to its positive charge and electron-withdrawing properties.
Antiviral Activity
Research indicates that certain derivatives of 4-benzylpyridinones exhibit potent inhibitory effects against HIV-1 reverse transcriptase (RT). For instance, specific compounds demonstrated IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells . The mechanism involves direct inhibition of the RT enzyme, leading to a significant decrease in viral infectivity.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound 14 | 0.2 | Inhibition of HIV-1 RT |
| Compound 19 | 6 | Inhibition of HIV-1 RT |
| Compound 27 | <6 | Inhibition of HIV-1 RT |
Anticancer Activity
The anticancer potential of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium has been evaluated in various cancer cell lines. Notably, compounds with similar structural features have shown promising results:
- In vitro studies revealed that specific derivatives possess significant antiproliferative activity against breast (MCF7) and ovarian (OVCAR-3) cancer cells, with IC50 values often below 5 μM .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF7 | Compound A | <5 |
| OVCAR-3 | Compound B | <5 |
These compounds induce cell cycle arrest, particularly at the G2/M phase, demonstrating their potential as effective anticancer agents .
The mechanisms underlying the biological activities of 4-benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives are multifaceted:
- HIV Inhibition : The interaction with HIV reverse transcriptase prevents viral replication.
- Anticancer Effects : Induction of apoptosis and cell cycle arrest through modulation of signaling pathways related to cell proliferation.
Case Study 1: Antiviral Efficacy
A study highlighted the efficacy of a specific derivative in inhibiting HIV replication in vitro. The compound was tested across multiple concentrations, showing a dose-dependent response in reducing viral load.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cells, treatment with a derivative led to a significant reduction in cell viability after 72 hours, indicating strong potential for therapeutic application.
Q & A
Q. What are the established synthesis routes for 4-benzyl-1-pyridin-2-ylmethyl-pyridinium derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or quaternization reactions. For example, pyridinium derivatives are often synthesized by alkylation of pyridine precursors with benzyl halides in solvents like dichloromethane (DCM) under basic conditions (e.g., NaOH) . Optimization includes:
Q. What characterization techniques are critical for confirming the structure and purity of pyridinium compounds?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl and pyridinium protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M]+ for 4-benzyl derivatives) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N.
- HPLC : Assesses purity (>99% for biological assays) .
Q. How should 4-benzyl-1-pyridin-2-ylmethyl-pyridinium be stored to ensure stability?
Methodological Answer:
Q. What safety protocols are recommended for handling pyridinium salts in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Toxicity mitigation : No acute toxicity data exists; assume chronic exposure risks and implement bioassay precautions .
Advanced Research Questions
Q. How does structural modification of the pyridinium core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies show:
- Linker length : Bis-pyridinium compounds with >5-carbon linkers exhibit higher acetylcholinesterase inhibition due to enhanced flexibility .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase binding affinity to hydrophobic enzyme pockets .
- Quantitative SAR (QSAR) : Principal component regression models use descriptors like molar refractivity to predict activity .
Q. How can computational modeling guide the design of pyridinium-based inhibitors?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., acetylcholinesterase) .
- Molecular dynamics (MD) : Simulations assess stability of ligand-protein complexes over 100 ns trajectories.
- DFT calculations : Evaluate charge distribution on the pyridinium nitrogen to optimize electrostatic interactions .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results?
Methodological Answer:
Q. What novel applications are emerging for pyridinium derivatives in materials science?
Methodological Answer:
- Ionic liquids : Pyridinium salts serve as green solvents due to low volatility and high thermal stability.
- Surface chemistry : Adsorption studies on indoor surfaces (e.g., glass, polymers) reveal interactions with organic pollutants .
- Catalysis : Pyridinium-based catalysts enable CO₂ reduction in electrochemical cells .
Q. What are the degradation pathways of pyridinium compounds in environmental or biological systems?
Methodological Answer:
Q. How can solubility challenges of pyridinium salts be addressed for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
